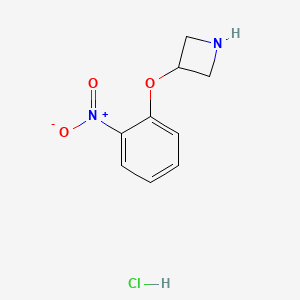
N'-(3-chloro-4-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(3-chloro-4-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide is a useful research compound. Its molecular formula is C15H14ClN3O2 and its molecular weight is 303.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Electrophoretic Separation Techniques
Research on nonaqueous capillary electrophoretic separation techniques has advanced the understanding of compounds related to imatinib mesylate and their related substances, showcasing the potential of such methods in quality control and the analysis of complex mixtures. This research is pivotal for the development of effective separation technologies that can be applied in various scientific fields, including the analysis of substances related to N'-(3-chloro-4-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide (Lei Ye et al., 2012).
Antidepressant and Nootropic Agents
The synthesis and evaluation of compounds for potential antidepressant and nootropic activities have been explored, with studies indicating that certain Schiff’s bases and azetidinones show promise in these areas. This research contributes to the ongoing search for new therapeutic agents that could address mental health disorders, highlighting the chemical versatility and potential medical applications of compounds like this compound (Asha B. Thomas et al., 2016).
Histone Deacetylase Inhibitors
The discovery and development of selective histone deacetylase (HDAC) inhibitors, such as MGCD0103, emphasize the role of chemical compounds in the modulation of gene expression and cancer therapy. These findings underscore the potential of this compound related compounds in the development of targeted cancer treatments (Nancy Z. Zhou et al., 2008).
Material Science Applications
The synthesis and properties of aromatic polyamides and polyimides based on specific chemical structures have been extensively studied, revealing their potential applications in creating materials with enhanced thermal stability and excellent solubility. These studies provide insights into the development of new materials for various industrial applications, including electronics and aerospace, where the properties of compounds like this compound could be highly beneficial (Chin-Ping Yang & Jiun-Hung Lin, 1995).
Anticancer Activities
The design and synthesis of dicopper(II) complexes bridged by asymmetric N,N'-bis(substituted)oxamides have demonstrated significant in vitro anticancer activities. This research is crucial for the ongoing development of metal-based therapeutic agents, potentially offering new avenues for cancer treatment. The study of such complexes provides valuable insights into the interactions between metal ions and biological molecules, offering a foundation for future drug development efforts (K. Zheng et al., 2015).
特性
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c1-10-2-3-12(8-13(10)16)19-15(21)14(20)18-9-11-4-6-17-7-5-11/h2-8H,9H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHIKTZROKLVOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2722486.png)

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)-4-methylbenzenecarboxamide](/img/structure/B2722490.png)



![1-(2-chloro-6-fluorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2722495.png)

![6-Fluoro-4-[(3-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2722497.png)
![1-(2-fluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2722498.png)
![ethyl 2-(3-bromobenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2722502.png)



